
3-(Phenoxymethyl)benzoyl chloride
Overview
Description
3-(Phenoxymethyl)benzoyl chloride: is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenoxymethyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method to prepare 3-(Phenoxymethyl)benzoyl chloride involves the chlorination of 3-(Phenoxymethyl)benzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of phenoxymethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid over-acylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Phenoxymethyl)benzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3-(Phenoxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-(Phenoxymethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Amides, Esters, and Thioesters: From nucleophilic substitution reactions.
3-(Phenoxymethyl)benzyl Alcohol: From reduction reactions.
3-(Phenoxymethyl)benzoic Acid: From oxidation reactions.
Scientific Research Applications
Chemistry: 3-(Phenoxymethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It can be used to introduce specific functional groups into biomolecules, aiding in the study of their structure and function.
Medicine: The compound is used in the synthesis of drug molecules
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in biological systems, it can modify proteins by acylating amino groups, affecting their function and activity.
Comparison with Similar Compounds
Benzoyl Chloride: A simpler analog without the phenoxymethyl group.
4-(Phenoxymethyl)benzoyl Chloride: A positional isomer with the phenoxymethyl group at the fourth position.
3-(Methoxymethyl)benzoyl Chloride: A similar compound with a methoxymethyl group instead of a phenoxymethyl group.
Uniqueness: 3-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which imparts specific reactivity and properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
3-(phenoxymethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHJSNXMTGDBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594664 | |
| Record name | 3-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-22-8 | |
| Record name | 3-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride](/img/structure/B1602745.png)
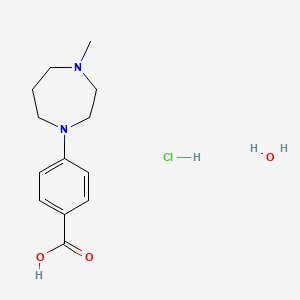



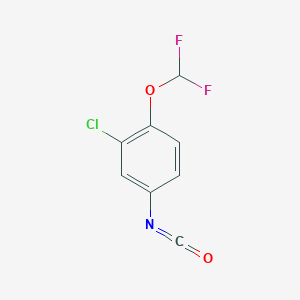

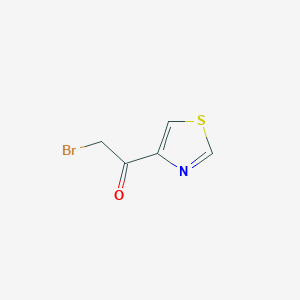
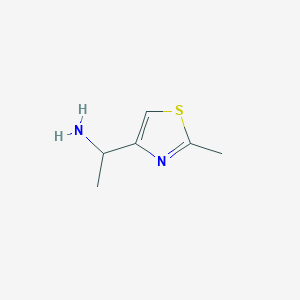
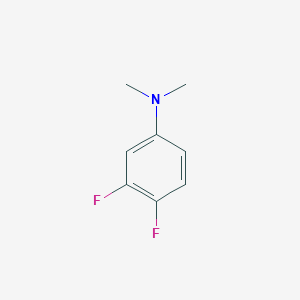
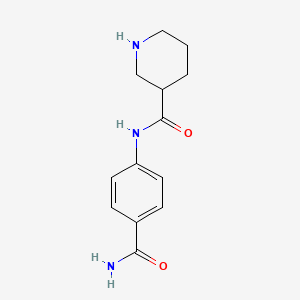
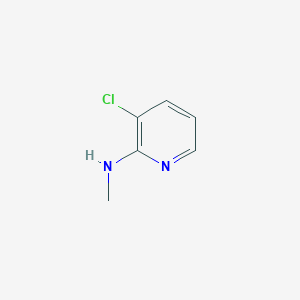
![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
